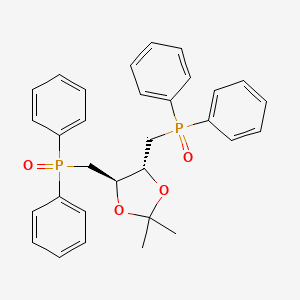
(((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and two diphenylphosphine oxide groups. The presence of these functional groups imparts significant reactivity and versatility to the compound.
Métodos De Preparación
The synthesis of (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, followed by the introduction of the diphenylphosphine oxide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Análisis De Reacciones Químicas
(((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organotin halides, NaCNBH3, and other hydride sources . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a chiral building block and a reagent in asymmetric synthesis . In biology and medicine, it may be utilized in the development of pharmaceuticals and as a tool for studying biochemical pathways. Industrial applications include its use in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) involves its ability to act as a hydrogen donor or acceptor in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in reduction reactions, the compound can donate hydrogen atoms to reduce other molecules, while in oxidation reactions, it can accept hydrogen atoms .
Comparación Con Compuestos Similares
Similar compounds to (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) include other dioxolane derivatives and diphenylphosphine oxide compounds. These compounds share similar structural features but may differ in their reactivity and applications. For instance, (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol is another dioxolane derivative used as a chiral building block . The uniqueness of (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) lies in its combination of the dioxolane ring and diphenylphosphine oxide groups, which provide distinct reactivity and versatility .
Propiedades
Fórmula molecular |
C31H32O4P2 |
|---|---|
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
(4R,5R)-4,5-bis(diphenylphosphorylmethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C31H32O4P2/c1-31(2)34-29(23-36(32,25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(35-31)24-37(33,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m0/s1 |
Clave InChI |
KZUJPJPWSHHJRQ-KYJUHHDHSA-N |
SMILES isomérico |
CC1(O[C@H]([C@@H](O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C |
SMILES canónico |
CC1(OC(C(O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



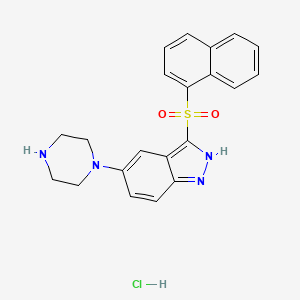

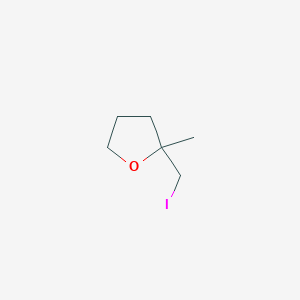
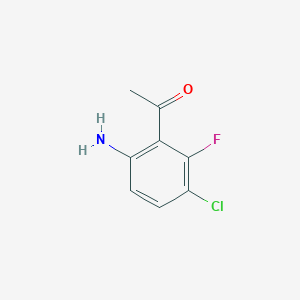
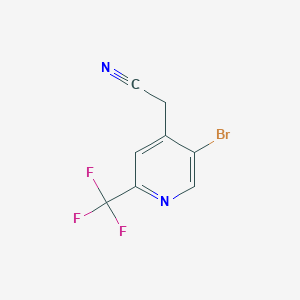
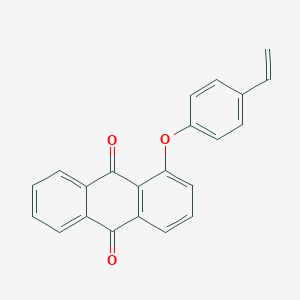
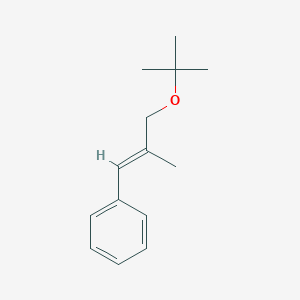
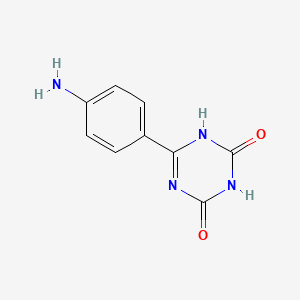




![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)
